molecular formula C16H13ClF2N4O3S B12385239 Hdac-IN-58

Hdac-IN-58

Cat. No.: B12385239
M. Wt: 414.8 g/mol
InChI Key: FPBMSTFEAXNETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac-IN-58 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-58 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, one common synthetic route involves the use of a palladium-catalyzed coupling reaction followed by purification through chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-58 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms.

Scientific Research Applications

Hdac-IN-58 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of histone deacetylases in chemical reactions and molecular interactions.

    Biology: Employed in research to understand the regulation of gene expression and chromatin remodeling.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.

Mechanism of Action

Hdac-IN-58 exerts its effects by binding to the active site of histone deacetylases, inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves pathways related to cell cycle regulation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor with similar therapeutic applications.

    Romidepsin: Known for its potent inhibitory effects on histone deacetylases.

    Belinostat: Used in the treatment of certain types of cancer.

Uniqueness

Hdac-IN-58 is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms. This selectivity can result in distinct biological effects and therapeutic potential compared to other histone deacetylase inhibitors.

Properties

Molecular Formula

C16H13ClF2N4O3S

Molecular Weight

414.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C16H13ClF2N4O3S/c1-27(24,25)23(13-4-2-3-11(17)7-13)9-12-6-5-10(8-20-12)15-21-22-16(26-15)14(18)19/h2-8,14H,9H2,1H3

InChI Key

FPBMSTFEAXNETL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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